molecular formula C19H15FO5 B3020649 (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-32-9

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3020649
CAS No.: 620546-32-9
M. Wt: 342.322
InChI Key: LEPMFCVSDKRFCO-MFOYZWKCSA-N
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Description

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a fluorinated benzofuran derivative with a molecular formula of C₁₉H₁₅FO₅ and a molecular weight of 342.322 g/mol . The compound features a benzofuran core substituted at position 6 with a methoxypropanoate ester group and at position 2 with a (Z)-configured 3-fluorobenzylidene moiety. Key identifiers include ChemSpider ID 4879078, MDL number MFCD04179131, and CAS registry number 620546-32-9 .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-11(19(22)23-2)24-14-6-7-15-16(10-14)25-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPMFCVSDKRFCO-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves a multi-step process:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The next step involves the introduction of the 3-fluorobenzylidene group. This is typically done through a condensation reaction between the benzofuran derivative and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with methyl 2-bromoacetate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

    Substitution: The fluorobenzylidene moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit diverse biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Studies on related benzofuran derivatives indicate that they may inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as glucose-6-phosphate dehydrogenase (G6PD), which is essential for the survival of certain pathogens like Plasmodium falciparum, the causative agent of malaria .

Antimicrobial Screening

A study screened a library of compounds, including those structurally similar to (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, against various bacterial strains. Results indicated notable antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Anticancer Research

In vitro studies have demonstrated that benzofuran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar scaffolds were shown to induce cell cycle arrest and apoptosis in breast cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

G6PD Inhibition Studies

Research focused on the inhibition of G6PD in Plasmodium falciparum has highlighted the importance of this enzyme in the parasite's metabolic pathway. Compounds derived from the benzofuran structure were identified as selective inhibitors, providing a basis for developing new antimalarial drugs .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
(Z)-methyl 2-((4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran)StructureMethyl group instead of isopropyl
(Z)-isopropyl 2-(4-methoxybenzylidene)-3-oxo-benzofuranStructureDifferent substituent on benzaldehyde

This table illustrates how (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its specific functional groups and potential biological activities not fully explored in other similar compounds.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The fluorobenzylidene group can enhance binding affinity and selectivity towards specific targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one ()

  • Molecular Formula : C₂₀H₁₅FO₄ (vs. C₁₉H₁₅FO₅ in the target compound).
  • Substituents: Position 6: 2-methylallyloxy (ether) vs. methoxypropanoate ester in the target. Position 2: Shared (Z)-3-fluorobenzylidene group .
  • Functional Groups: Both compounds retain the 3-oxo-2,3-dihydrobenzofuran core.

Heterocyclic Analogs with Different Cores

Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) ()

  • Molecular Formula : C₂₁H₂₀N₂O₄ (vs. C₁₉H₁₅FO₅).
  • Core Structure: Dihydroquinoxalinone (two fused pyrazine rings) vs. benzofuran.
  • Substituents: Ethyl ester and phenyl groups at position 3. No fluorine substituents, unlike the target compound.
  • Physicochemical Properties :
    • Melting point: 184–186°C .
    • IR data shows NH stretches (3400–3250 cm⁻¹) and dual carbonyl peaks (1680, 1654 cm⁻¹), absent in the target due to its lack of amide groups .

Substituent Effects and Electronic Properties

  • Fluorine Impact : The 3-fluorophenyl group in both the target compound and ’s analog introduces electron-withdrawing effects, stabilizing the benzylidene moiety and modulating π-π stacking interactions .
  • Ester vs.

Data Tables

Table 1: Structural Comparison

Property Target Compound Compound Compound
Core Structure 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Dihydroquinoxalinone
Position 6 Substituent Methoxypropanoate ester 2-Methylallyloxy Ethyl 3-oxo-3-phenylpropanoate
Position 2/3 Substituent (Z)-3-Fluorobenzylidene (Z)-3-Fluorobenzylidene 6,7-Dimethyl, 2-oxo
Molecular Weight (g/mol) 342.322 ~338.33 (estimated) 364.39

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ, ppm)
Target Not reported Not reported
1680 (C=O), 1654 (C=O) 12.35 (NH), 7.98–7.06 (ArH), 4.11 (OCH₂)
Not reported Not reported

Biological Activity

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound that features a complex structure comprising a benzofuran moiety, a propanoate group, and a fluorobenzylidene substituent. The compound's unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews available literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several functional groups that contribute to its chemical reactivity and potential biological activity. The presence of the fluorine atom in the benzylidene group may enhance lipophilicity, influencing its interaction with biological targets. The molecular formula is C19H15FO5C_{19}H_{15}FO_{5} with a molecular weight of approximately 342.32 g/mol.

Antimicrobial Activity

A study investigating benzofuran derivatives found that certain compounds displayed notable antimicrobial properties, suggesting that (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could also possess similar effects. For instance, derivatives exhibited activity against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

Research on structurally related compounds has yielded promising results regarding their anticancer potential. For example, a series of 2,3-dihydrobenzofurans were developed as potent inhibitors against the bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. These compounds demonstrated selective inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by studies on related benzofuran derivatives that inhibit mushroom tyrosinase—a key enzyme in melanin biosynthesis. Such inhibition could have implications for skin-related conditions and hyperpigmentation disorders .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
Benzofuran Derivative AStructure AAntimicrobial
Benzofuran Derivative BStructure BAnticancer
Methyl Ester of Benzofuran CStructure CAntioxidant

The unique combination of functional groups in (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may confer distinct biological activities not found in other similar compounds. The incorporation of fluorine enhances its lipophilicity and potentially improves pharmacokinetic properties compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing (Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzofuran Core Formation : Use a [3,3]-sigmatropic rearrangement to construct the dihydrobenzofuran scaffold, as demonstrated in benzofuran-derived natural product syntheses (e.g., NaH/THF-mediated alkylation of phenolic intermediates) .

Fluorobenzylidene Introduction : Employ Knoevenagel condensation between 3-fluorobenzaldehyde and the 3-oxo-dihydrobenzofuran intermediate under acidic or basic conditions (e.g., piperidine/acetic acid) to achieve the Z-configuration .

Esterification : React the hydroxyl group at position 6 of the benzofuran with methyl 2-bromopropanoate using a base (e.g., K₂CO₃ in DMF) to install the propanoate moiety .

Q. How can researchers confirm the Z-configuration of the fluorobenzylidene group?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze NOESY/ROESY spectra for spatial proximity between the fluorine atom on the benzylidene group and protons on the benzofuran ring, indicative of the Z-isomer .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine stereochemistry, as shown in structurally related fluorobenzylidene-thiazolo-pyrimidine derivatives .

Q. What are recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation. Avoid skin/eye contact (wear nitrile gloves, safety goggles) due to potential irritancy, as noted in safety guidelines for structurally similar esters .
  • Storage : Keep in a desiccator at 2–8°C under argon to minimize hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance regioselectivity and reduce side reactions.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/ethanol mixtures; higher polarity may stabilize the transition state .
  • Temperature Control : Perform the reaction under microwave irradiation (60–80°C) to accelerate kinetics while avoiding thermal decomposition .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :

  • Dynamic Effects : Check for rotational restriction in the propanoate ester using variable-temperature NMR to identify conformational isomers.
  • Impurity Analysis : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect byproducts from incomplete condensation or ester hydrolysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) for the proposed structure .

Q. What in silico methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), given the structural similarity to benzofuran-based COX inhibitors .
  • ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ≈ 3.2 predicts moderate blood-brain barrier penetration) .

Q. How can the photostability of the fluorobenzylidene moiety be evaluated for drug development?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes (λmax ≈ 320 nm for conjugated systems) under simulated sunlight (Xe lamp, 1 sun intensity) over 24 hours.
  • LC-MS Degradation Profiling : Identify photoproducts (e.g., cis-trans isomerization or oxidation) using a gradient elution method .

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